Cimetropium Bromide

描述

Alginor is a compound derived from the brown macroalga Laminaria hyperborea. This compound is primarily used in the production of kelp-based ingredients for pharmaceutical and nutraceutical applications . Alginor is known for its sustainable and scalable harvesting and biorefining methods, making it a valuable resource in various industries .

准备方法

合成路线和反应条件: 藻类诺的制备涉及从北大西洋提取巨藻属海带。 提取过程包括分离和温和的绿色化学工艺,消除了对甲醛的需求 . 这种方法确保从单一原料来源生产清洁、高质量的成分 .

工业生产方法: 藻类诺的工业生产方法侧重于海藻的可持续生物精炼。 该公司已开发出用于巨藻属海带工业规模收获和生物精炼的创新、可扩展和绿色技术 . 这些方法通过避免与生物质海洋释放和工艺化学品相关的污染,显着提高了收获的海藻生物质的利用率 .

化学反应分析

反应类型: 藻类诺会经历各种化学反应,包括氧化、还原和取代。这些反应对于将原料转化为有价值的产品至关重要。

常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。严格控制反应条件以确保原料的预期转化。

主要生成产物: 这些反应生成的主要产品包括用于医药和保健品应用的高质量海藻基成分 .

科学研究应用

Therapeutic Uses

Cimetropium bromide is predominantly used in the management of gastrointestinal disorders, particularly those characterized by spasms and pain. The following table summarizes its primary applications:

Clinical Studies and Findings

Several studies have evaluated the effectiveness of this compound in various contexts:

Efficacy in Irritable Bowel Syndrome

A randomized controlled trial demonstrated that patients receiving this compound experienced significant reductions in abdominal pain compared to those on placebo. Pain scores decreased by 40%, 66%, and 85% over three months in the treatment group, showcasing its potential as a therapeutic option for irritable bowel syndrome .

Impact on Polyp Detection During Colonoscopy

A study involving 181 patients assessed whether this compound improved polyp detection during colonoscopy. Although it did not significantly increase the number of detected polyps or adenomas, it may still be beneficial for patients with active peristalsis or for less experienced endoscopists .

Gastric Neoplasm Detection

In another cohort study involving over 67,000 participants undergoing esophagogastroduodenoscopy (EGD), the use of this compound was associated with higher detection rates of gastric neoplasms compared to non-use. This suggests its utility as a premedication agent for enhancing diagnostic accuracy during EGD screenings .

Comparative Studies

Comparative studies have evaluated this compound against other antispasmodic agents:

作用机制

藻类诺的作用机制涉及它与各种分子靶标和途径的相互作用。 一旦服用,藻类诺会与胃酸反应,在胃酸池中形成一层浮动的藻酸凝胶“筏” . 这种反应有助于通过形成物理屏障来抑制胃食管反流 . 参与此过程的分子靶标和途径包括形成粘性凝胶,它与水结合,提供保护作用 .

相似化合物的比较

类似化合物: 与藻类诺类似的化合物包括其他海藻来源的成分,如藻酸和岩藻多糖。这些化合物具有相似的性质和应用,但其具体的化学结构和作用机制有所不同。

藻类诺的独特性: 藻类诺因其可持续和可扩展的收获和生物精炼方法而独一无二。 与其他海藻来源的化合物不同,藻类诺的生产过程避免使用甲醛和其他强腐蚀性化学品,从而产生更纯净、更有效的产品 . 此外,藻类诺对总下游生物质利用的关注使其区别于其他类似化合物 .

生物活性

Cimetropium bromide is an antimuscarinic agent primarily used for the treatment of irritable bowel syndrome (IBS). This compound exhibits significant biological activity, particularly in modulating gastrointestinal motility and providing symptomatic relief in patients suffering from IBS. The following sections will detail its pharmacological properties, clinical efficacy, and relevant research findings.

Pharmacological Properties

This compound acts as a selective antagonist of muscarinic acetylcholine receptors, which are crucial for regulating smooth muscle contraction in the gastrointestinal tract. By inhibiting these receptors, this compound effectively reduces colonic motility and alleviates spasms associated with IBS.

Key Mechanisms:

- Antimuscarinic Activity: this compound blocks the action of acetylcholine at muscarinic receptors, leading to decreased gastrointestinal motility and secretion.

- Antispasmodic Effects: It provides relief from painful spasms in the gut, making it beneficial for patients with IBS characterized by abdominal pain and discomfort.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in treating IBS. The following table summarizes key findings from clinical trials:

Detailed Research Findings

- Short-term Efficacy : A study involving 30 IBS patients demonstrated that this compound significantly inhibited postprandial colonic motility for at least two hours after administration. This effect was quantified by measuring motor activity before and after a meal, indicating its potential as a treatment option for managing meal-related symptoms in IBS patients .

- Long-term Treatment : In a double-blind trial with 48 patients over six months, this compound led to an average pain score reduction of 87%, while only a 16% reduction was observed in the placebo group. Additionally, psychological assessments indicated significant improvements in anxiety levels among those treated with this compound .

- Gastrointestinal Transit : Another study focused on the drug's impact on total gut transit time revealed that this compound significantly shortened transit times in patients with prolonged transit issues, thus contributing to symptomatic relief .

- Detection of Gastric Neoplasms : Recent findings suggest that this compound may enhance the detection rates of gastric neoplasms during endoscopic examinations. In a cohort study involving over 67,000 participants, those premedicated with this compound had higher detection rates of gastric lesions compared to those who did not receive the drug .

Case Studies

- Case Study A : A patient with severe IBS experienced significant symptom relief after a month of treatment with this compound, reporting a decrease in abdominal pain episodes from daily occurrences to once every few days.

- Case Study B : Another patient undergoing endoscopy reported that premedication with this compound led to the identification of early-stage gastric cancer that would likely have been missed without the drug's use.

属性

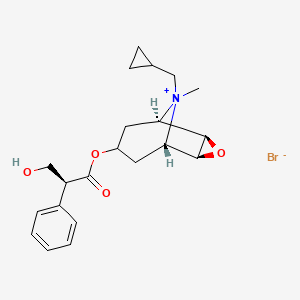

IUPAC Name |

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDURTRGFUGAJHA-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51598-60-8 | |

| Record name | Cimetropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMETROPIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。